![molecular formula C13H28S2 B14277726 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane CAS No. 140221-17-6](/img/structure/B14277726.png)
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane is an organic compound characterized by the presence of two pentylsulfanyl groups attached to a propyl chain. This compound belongs to the class of sulfides, which are known for their distinctive sulfur-containing functional groups. The presence of sulfur atoms in the structure imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-bromopentane with 3-mercaptopropylamine to form an intermediate compound. This intermediate is then subjected to further reactions with pentylthiol in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under optimized conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions. The oxidation process typically converts the sulfide groups to sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target specific functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are common products formed during oxidation reactions.
Reduction: The reduction of specific functional groups may yield alcohols or amines.
Substitution: Halogenated derivatives of the compound are typical products of substitution reactions.
Scientific Research Applications
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study the interactions of sulfur-containing molecules with biological systems. It can also serve as a model compound for investigating the behavior of sulfides in biological environments.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its use as a precursor for the development of new drugs or as a tool for studying disease mechanisms.
Industry: In industrial applications, this compound may be used as an additive in lubricants, polymers, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with metal ions or other reactive species, leading to the formation of new chemical entities. These interactions may influence various biochemical processes, such as enzyme activity, signal transduction, and cellular metabolism. The compound’s effects are mediated through its ability to modulate the activity of specific proteins or enzymes, thereby altering cellular functions.
Comparison with Similar Compounds
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane can be compared with other similar compounds, such as:
1-{[3-(Methylsulfanyl)propyl]sulfanyl}pentane: This compound has a similar structure but with methyl groups instead of pentyl groups. The presence of shorter alkyl chains may result in different chemical properties and reactivity.
1-{[3-(Ethylsulfanyl)propyl]sulfanyl}pentane: The ethyl analog of the compound also exhibits distinct chemical behavior due to the presence of ethyl groups.
1-{[3-(Butylsulfanyl)propyl]sulfanyl}pentane: This compound contains butyl groups, which may influence its solubility and reactivity compared to the pentyl analog.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting chemical properties. The presence of pentyl groups may enhance its hydrophobicity and influence its interactions with other molecules.
Properties
CAS No. |
140221-17-6 |
|---|---|
Molecular Formula |
C13H28S2 |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
1-(3-pentylsulfanylpropylsulfanyl)pentane |
InChI |
InChI=1S/C13H28S2/c1-3-5-7-10-14-12-9-13-15-11-8-6-4-2/h3-13H2,1-2H3 |
InChI Key |
JBLCPTFSJCEHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCCSCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
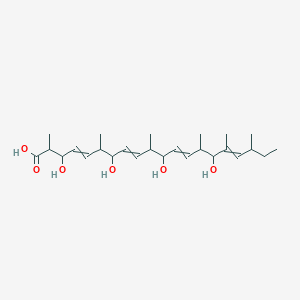
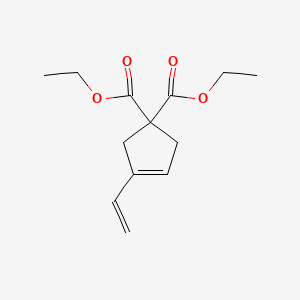
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

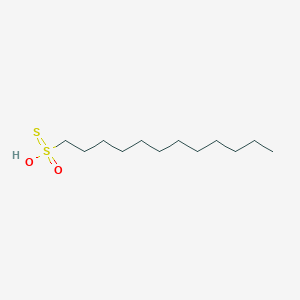
![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
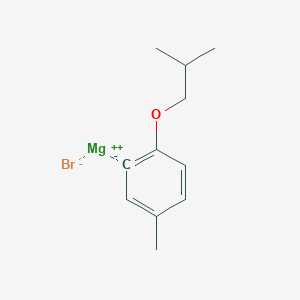
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)


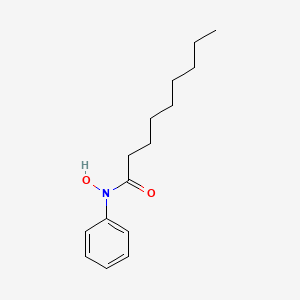
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
